molecular formula C23H27N3O4 B2767300 Methyl 4-(1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamido)benzoate CAS No. 941970-03-2

Methyl 4-(1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamido)benzoate

Cat. No.: B2767300
CAS No.: 941970-03-2
M. Wt: 409.486
InChI Key: VAPQYQYRLQBRDT-UHFFFAOYSA-N
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Description

Methyl 4-(1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamido)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a benzoate ester, and a p-tolylamino group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamido)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound under acidic or basic conditions.

    Introduction of the p-Tolylamino Group: This step involves the reaction of the piperidine derivative with p-toluidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a more environmentally friendly catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolylamino group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitrobenzoate or halobenzoate derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine structure.

    Pharmacology: The compound’s interactions with various biological targets can be studied to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: Its unique structure may be useful in the design of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 4-(1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The amide and ester groups may also play roles in binding to specific proteins or enzymes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-(2-oxo-2-(phenylamino)ethyl)piperidine-4-carboxamido)benzoate
  • Methyl 4-(1-(2-oxo-2-(methylamino)ethyl)piperidine-4-carboxamido)benzoate

Uniqueness

Methyl 4-(1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamido)benzoate is unique due to the presence of the p-tolylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 4-[[1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-16-3-7-19(8-4-16)24-21(27)15-26-13-11-17(12-14-26)22(28)25-20-9-5-18(6-10-20)23(29)30-2/h3-10,17H,11-15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPQYQYRLQBRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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